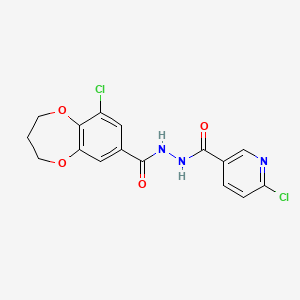
4-((1,3,5-三甲基-1H-吡唑-4-磺酰胺)甲基)哌啶-1-甲酸苯酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H26N4O4S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality phenyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about phenyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与表征
研究人员已经开发出多种方法来合成和表征与“4-((1,3,5-三甲基-1H-吡唑-4-磺酰胺)甲基)哌啶-1-甲酸苯酯”结构相关的化合物。这些方法旨在创建具有潜在生物活性的衍生物,包括抗菌和抗增殖作用。例如,基于吡唑磺酰胺衍生物的杂环化合物的合成因其潜在的抗菌活性而受到探索。这些化合物是通过涉及磺酰胺和吡唑衍生物的反应合成的,从而产生各种杂环化合物 (El‐Emary, Al-muaikel, & Moustafa, 2002; Bhavsar, Nikam, Gangurde, & Toche, 2014).
生物活性
抗癌活性
一些研究集中于吡唑磺酰胺衍生物的抗增殖和抗癌活性。这些化合物被评估其抑制癌细胞生长的潜力,对各种癌细胞系显示出有希望的结果。这些衍生物的合成和表征,以及随后对其抗癌活性的体外评估,突出了它们作为治疗剂的潜力 (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014; El-Gaby, Ghorab, Ismail, Abdel-Gawad, & Aly, 2017).
抗菌和抗病毒活性
与“4-((1,3,5-三甲基-1H-吡唑-4-磺酰胺)甲基)哌啶-1-甲酸苯酯”相关的化合物也因其抗菌和抗病毒特性而受到调查。新型吡唑基磺酰胺衍生物的合成及其对各种微生物病原体和病毒的评估表明具有显着的抗菌和抗病毒活性。这些发现表明这些化合物在开发治疗传染病的新型治疗剂方面具有潜力 (Unnissa, Nisha, & Reddy, 2015; Bernardino et al., 2007).
作用机制
Mode of Action
The exact mode of action of phenyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate is currently unknown . It is known that pyrazole derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Pyrazole derivatives are known to interact with a variety of biochemical pathways, but the specific pathways influenced by this compound require further investigation .
生化分析
Biochemical Properties
Phenyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with amine oxidases, where the compound acts as an inhibitor. This inhibition is crucial for regulating the metabolism of biogenic amines, which are involved in neurotransmission and other physiological processes . Additionally, phenyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate may interact with other enzymes involved in metabolic pathways, further affecting cellular functions.
Molecular Mechanism
The molecular mechanism of phenyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For example, it can inhibit the activity of amine oxidases by binding to their active sites, preventing the oxidation of biogenic amines . This inhibition can lead to changes in neurotransmitter levels and other physiological effects. Additionally, the compound may modulate gene expression by interacting with transcription factors or other regulatory proteins.
Metabolic Pathways
Phenyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, its inhibition of amine oxidases can lead to changes in the levels of biogenic amines and their metabolites . Additionally, the compound may influence other metabolic pathways, such as those involved in energy production and cellular respiration.
属性
IUPAC Name |
phenyl 4-[[(1,3,5-trimethylpyrazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-14-18(15(2)22(3)21-14)28(25,26)20-13-16-9-11-23(12-10-16)19(24)27-17-7-5-4-6-8-17/h4-8,16,20H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXESFROYUJFZTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-(4-ethylpiperazin-1-yl)methanone;dihydrochloride](/img/structure/B2627440.png)
![6-((2-Chlorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2627441.png)

![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2627447.png)
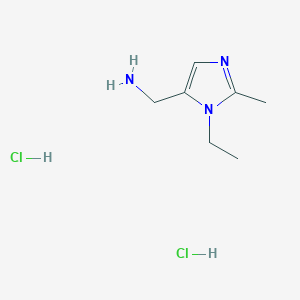
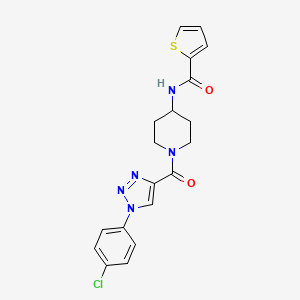
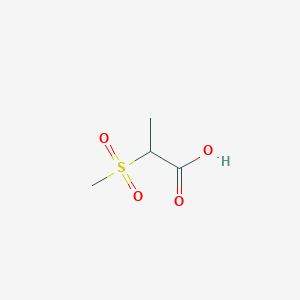

![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2627453.png)
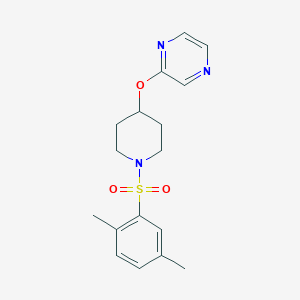
![3,4-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2627456.png)
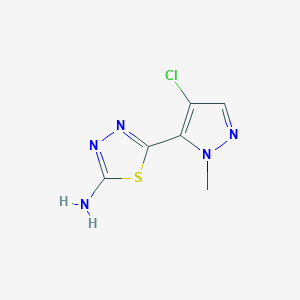
![11,12-Dimethyl-10-thia-3,4,5,6,8-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2627458.png)
